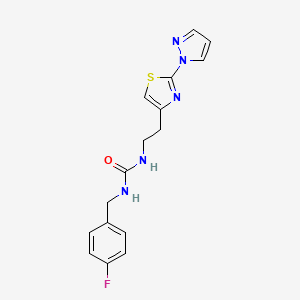

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5OS/c17-13-4-2-12(3-5-13)10-19-15(23)18-8-6-14-11-24-16(21-14)22-9-1-7-20-22/h1-5,7,9,11H,6,8,10H2,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQRMCIUDFZDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the pyrazole and thiazole rings: This step involves the formation of a carbon-nitrogen bond between the two heterocycles.

Introduction of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where a fluorobenzyl halide reacts with the intermediate compound.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The 4-fluorobenzyl group in the target compound may optimize interactions with hydrophobic enzyme pockets, while the ethyl-thiazole-pyrazole chain balances flexibility and steric bulk.

- Synthetic Feasibility : Phase-transfer catalysis () or coupling reactions could be viable for urea formation. Yields for analogues in (89–93%) suggest efficient routes .

- Computational Analysis : Tools like SHELX () and Multiwfn () could model conformational dynamics and electron density, aiding in rational design .

Biological Activity

The compound 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea , also known by its CAS number 1448058-00-1, is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, a thiazole moiety, and a benzyl urea structure. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Benzyl Urea : The thiazole derivative is subsequently reacted with an appropriate benzyl urea derivative to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1 summarizes the cytotoxic activity of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that the incorporation of pyrazole and thiazole moieties may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives containing pyrazole and thiazole rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2 presents the antimicrobial activity data:

| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results underscore the potential application of this compound in treating infections caused by resistant bacterial strains.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling pathways related to proliferation and survival.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profiles of compounds related to our target molecule:

- Study by Bouabdallah et al. (2022) : Investigated pyrazole derivatives against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential.

- Research by Wei et al. (2023) : Characterized ethyl derivatives showing potent activity against A549 lung cancer cells, indicating a promising therapeutic avenue.

- Xia et al. (2023) : Explored antitumor activity in novel pyrazole derivatives, demonstrating significant apoptosis induction in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.